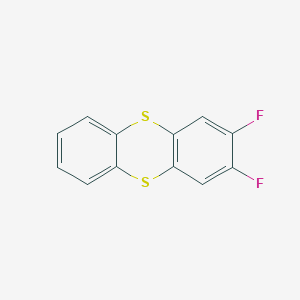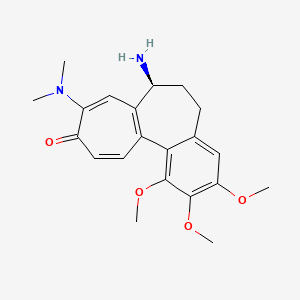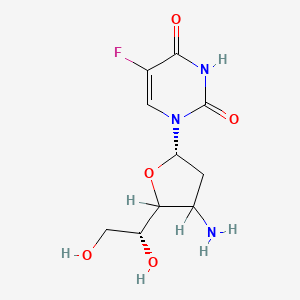
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. These compounds are known for their bicyclic structure, which combines a thiophene ring fused to a pyridine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including kinase inhibitors.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- involves its interaction with specific molecular targets, such as kinases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction stabilizes the compound within the active site, allowing it to exert its biological effects .
Comparison with Similar Compounds
- Thieno[3,2-c]pyridine-2-carboxylic acid
- Pyrido[3’,2’:4,5]thieno[2,3-]
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
Comparison: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is unique due to its specific substitution pattern and the presence of the ethoxy group. This modification can influence its reactivity and interaction with biological targets, distinguishing it from other thieno[2,3-c]pyridine derivatives .
Properties
CAS No. |
60249-03-8 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
7-ethoxythieno[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-9-8-6(3-4-15-8)5-7(11-9)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
DLOQSZORGCWXCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=N1)C(=O)O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


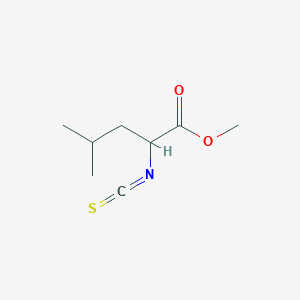
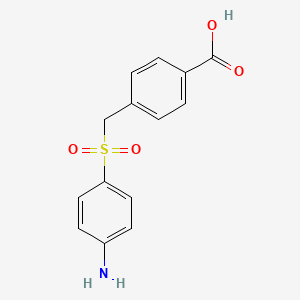
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)
